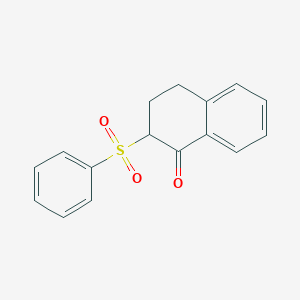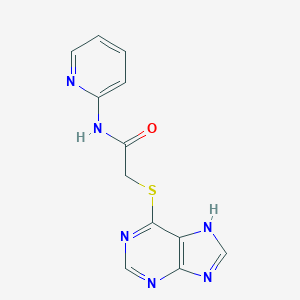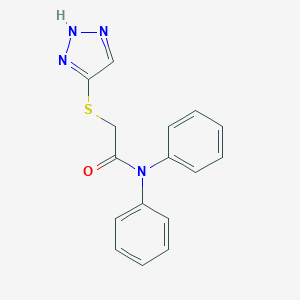
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of sulfones. It is characterized by a tetralin backbone with a phenylsulfonyl group attached to the first carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the sulfonylation of tetralin derivatives. One common method includes the reaction of tetralin with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetralin derivatives.
Scientific Research Applications
2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s effects are mediated through pathways involving sulfonylation and subsequent modifications of target proteins or enzymes .
Comparison with Similar Compounds
- Phenylsulfonylacetophenone
- Bis(phenylsulfonyl)methane
- Phenylsulfonylbutadiene
Comparison: 2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its tetralin backbone, which imparts distinct chemical properties compared to other sulfones. For instance, phenylsulfonylacetophenone lacks the tetralin structure, making it less sterically hindered. Bis(phenylsulfonyl)methane, on the other hand, has two sulfonyl groups, which can lead to different reactivity patterns. Phenylsulfonylbutadiene is more reactive due to the presence of conjugated double bonds .
Properties
CAS No. |
51114-72-8 |
|---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O3S/c17-16-14-9-5-4-6-12(14)10-11-15(16)20(18,19)13-7-2-1-3-8-13/h1-9,15H,10-11H2 |
InChI Key |
ZQPYVJVUMAQOTL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498414.png)
![2-[(4-hydroxy-2-butynyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498416.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-pyridinyl)acetamide](/img/structure/B498417.png)
![1-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B498418.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498426.png)

![1-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B498428.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498429.png)
![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498430.png)
![{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B498434.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498435.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498436.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B498437.png)
